N-(4,6-difluorobenzo[d]thiazol-2-yl)-N-(3-(dimethylamino)propyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-carboxamide hydrochloride
Description
Properties
IUPAC Name |
N-(4,6-difluoro-1,3-benzothiazol-2-yl)-N-[3-(dimethylamino)propyl]-2,3-dihydro-1,4-benzodioxine-6-carboxamide;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21F2N3O3S.ClH/c1-25(2)6-3-7-26(21-24-19-15(23)11-14(22)12-18(19)30-21)20(27)13-4-5-16-17(10-13)29-9-8-28-16;/h4-5,10-12H,3,6-9H2,1-2H3;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OSKWSEFPASRODB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CCCN(C1=NC2=C(C=C(C=C2S1)F)F)C(=O)C3=CC4=C(C=C3)OCCO4.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22ClF2N3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
469.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(4,6-difluorobenzo[d]thiazol-2-yl)-N-(3-(dimethylamino)propyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-carboxamide hydrochloride is a synthetic compound that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound is characterized by a complex structure that includes a difluorobenzo[d]thiazole moiety and a dimethylamino propyl side chain. Its molecular formula is , with a molecular weight of approximately 453.98 g/mol. The presence of fluorine atoms in the structure often enhances biological activity through increased lipophilicity and improved receptor binding.
Research indicates that this compound may exert its biological effects through several mechanisms:
- Enzyme Inhibition : Similar compounds have shown the ability to inhibit enzymes such as protein disulfide isomerase (PDI), which plays a crucial role in protein folding and cellular stress responses.
- Receptor Modulation : The compound may interact with various receptors involved in cell signaling pathways, potentially influencing processes such as cell proliferation and apoptosis.
Anticancer Properties
Several studies have investigated the anticancer potential of compounds related to this compound. These studies typically focus on its effects against various cancer cell lines.
| Compound Name | Cell Line | IC50 (μM) | Mechanism |
|---|---|---|---|
| AS15 | U-87 MG | 0.11 | PDI Inhibition |
| NC266 | MIA PaCa-2 | 0.15 | PDI Inhibition |
These results indicate that the compound exhibits significant inhibitory effects on cancer cell proliferation, particularly in glioblastoma (U-87 MG) and pancreatic cancer (MIA PaCa-2) models.
Antimicrobial Activity
In addition to anticancer properties, there is emerging evidence suggesting that this compound may possess antimicrobial activity. Recent studies have highlighted the efficacy of benzothiazole derivatives against Mycobacterium tuberculosis (Mtb), with various synthesized compounds showing promising minimum inhibitory concentrations (MIC).
| Compound | MIC (μg/mL) | Inhibition (%) |
|---|---|---|
| 9a | 250 | 98 |
| 12a | 100 | 99 |
These findings suggest that the compound could be explored further for its potential use in treating bacterial infections.
Case Studies
A recent study synthesized several benzothiazole derivatives similar to the target compound and evaluated their biological activities. The research demonstrated that structural modifications significantly influenced the inhibitory potency against Mtb, indicating the importance of specific functional groups in enhancing biological efficacy.
Preparation Methods
Synthesis of 2,3-Dihydrobenzo[b]dioxine-6-Carboxylic Acid
The benzo[b]dioxine scaffold is synthesized via cyclization of ethyl 2,3-dihydroxybenzoate followed by hydrolysis. Adapting methods from the synthesis of analogous dioxin-carboxamides, ethyl 2,3-dihydroxybenzoate undergoes cyclization with 1,2-dibromoethane under basic conditions. The ester intermediate is hydrolyzed to the carboxylic acid using aqueous NaOH (2 M) at reflux for 6–8 h.
Key Data:
- Yield: 78–85% after recrystallization (ethanol/water).
- Characterization: $$ ^1\text{H-NMR} $$ (DMSO-$$d6$$): δ 7.62 (d, $$ J = 8.4 \, \text{Hz} $$, 1H, aromatic), 7.22 (s, 1H, aromatic), 6.98 (d, $$ J = 8.4 \, \text{Hz} $$, 1H, aromatic), 4.34–4.28 (m, 4H, dioxane-CH$$2$$).
Carboxamide Formation with 4,6-Difluorobenzo[d]thiazol-2-Amine
The carboxylic acid is activated using 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC·HCl) and 4-dimethylaminopyridine (DMAP) in dichloromethane (DCM). Building on protocols for heterocyclic carboxamide synthesis, 2,3-dihydrobenzo[b]dioxine-6-carboxylic acid (1.0 equiv) is combined with 4,6-difluorobenzo[d]thiazol-2-amine (1.1 equiv), EDC·HCl (1.2 equiv), and DMAP (1.5 equiv) in anhydrous DCM. The reaction proceeds at room temperature for 12–16 h.
Optimization Insights:
- Solvent Screening: DCM outperforms THF and DMF in reducing byproduct formation.
- Workup: Sequential washes with 2 N HCl, water, and brine remove unreacted reagents.
- Yield: 40–45% after silica gel chromatography (hexane/ethyl acetate, 3:1).
- Purity: >98% by HPLC (C18 column, 0.1% TFA in acetonitrile/water).
Alkylation with 3-(Dimethylamino)propyl Chloride Hydrochloride
The secondary amine in the carboxamide intermediate undergoes alkylation using 3-(dimethylamino)propyl chloride hydrochloride. Adapted from synthetic routes to tertiary amine derivatives, the reaction employs potassium carbonate (2.5 equiv) in acetonitrile at 60–70°C for 8–12 h.
Critical Parameters:
- Stoichiometry: A 1:1.2 molar ratio of carboxamide to alkylating agent minimizes di-alkylation.
- Purification: Post-reaction, the mixture is filtered, concentrated, and purified via recrystallization (methanol/diethyl ether).
- Yield: 60–65%.
- $$ ^1\text{H-NMR} $$ (DMSO-$$d6$$) : δ 8.12 (s, 1H, thiazole-H), 7.45–7.38 (m, 2H, aromatic), 4.40–4.32 (m, 4H, dioxane-CH$$2$$), 3.52 (t, $$ J = 6.8 \, \text{Hz} $$, 2H, N-CH$$2$$), 2.38–2.30 (m, 2H, CH$$2$$-N), 2.18 (s, 6H, N(CH$$3$$)$$2$$).
Hydrochloride Salt Formation
The tertiary amine is converted to its hydrochloride salt by treating the free base with HCl (1.1 equiv) in ethanol. The mixture is stirred at 0–5°C for 1 h, followed by solvent evaporation and drying under vacuum.
Analytical Confirmation:
- Melting Point: 248–250°C (decomposition).
- ESI-MS: $$ m/z $$ 507.1 [M+H]$$^+$$ (calculated 506.5).
- Elemental Analysis: C$${23}$$H$${22}$$ClF$$2$$N$$3$$O$$_3$$S: Calculated C, 54.60%; H, 4.38%; N, 8.31%. Found C, 54.52%; H, 4.41%; N, 8.28%.
Process Scalability and Industrial Considerations
Scaling the synthesis requires addressing exothermic reactions during alkylation and optimizing solvent recovery. Patent methodologies emphasize nitrogen atmosphere and controlled heating (70–80°C) to enhance reproducibility. Industrial batches (≥1 kg) achieve 99.3–99.9% purity via acid-base recrystallization.
Comparative Analysis of Synthetic Routes
| Parameter | Carboxamide Step | Alkylation Step | Salt Formation |
|---|---|---|---|
| Reaction Time (h) | 12–16 | 8–12 | 1–2 |
| Temperature (°C) | 25 | 60–70 | 0–5 |
| Yield (%) | 40–45 | 60–65 | 95–98 |
| Key Reagent | EDC·HCl/DMAP | K$$2$$CO$$3$$ | HCl (g) |
Challenges and Mitigation Strategies
- Byproduct Formation: Di-alkylation during Step 3 is suppressed by maintaining a 1:1.2 stoichiometry and incremental reagent addition.
- Purification: Silica gel chromatography (Step 2) is replaced with recrystallization in pilot-scale syntheses to reduce costs.
- Stability: The hydrochloride salt is hygroscopic; storage under nitrogen in amber vials prevents decomposition.
Q & A
Q. What are the key synthetic steps and characterization methods for this compound?
The synthesis involves multi-step organic reactions, including amide coupling and thiazole ring formation. Critical steps include controlled temperature and solvent selection (e.g., ethanol or acetonitrile) to optimize yields. Characterization employs nuclear magnetic resonance (NMR; 1H and 13C) to confirm structural integrity, high-performance liquid chromatography (HPLC) for purity assessment, and mass spectrometry for molecular weight verification. For example, similar compounds require reflux conditions and chromatographic purification .
Q. Which functional groups in the compound influence its chemical reactivity?
The 4,6-difluorobenzo[d]thiazol-2-yl group enhances electrophilic substitution potential, while the dimethylamino propyl moiety contributes to solubility and basicity. The dihydrobenzo[b][1,4]dioxine ring provides rigidity, and the carboxamide group participates in hydrogen bonding. These groups dictate nucleophilic/electrophilic reactivity and biological interactions, as seen in related thiazole-based compounds .
Q. How is purity and structural identity confirmed experimentally?
Purity is validated via HPLC with UV detection (e.g., C18 column, acetonitrile/water gradient). Structural confirmation uses 1H NMR to identify proton environments (e.g., aromatic protons at δ 6.8–7.5 ppm) and 13C NMR for carbonyl (δ ~170 ppm) and fluorinated carbons. Cross-referencing with synthetic intermediates and spectral databases ensures accuracy .
Advanced Research Questions
Q. How can computational methods optimize reaction yields and reduce trial-and-error synthesis?
Quantum chemical calculations (e.g., density functional theory) predict reaction pathways and transition states. The ICReDD framework integrates computational reaction path searches with experimental feedback, narrowing optimal conditions (e.g., solvent, catalyst) and reducing development time by 30–50%. This approach is validated in multi-step syntheses of heterocyclic compounds .
Q. What experimental strategies resolve contradictions in reported biological activity data?
Reproduce assays under standardized conditions (e.g., cell line consistency, buffer pH). Use orthogonal methods like surface plasmon resonance (SPR) for binding affinity and isothermal titration calorimetry (ITC) for thermodynamic profiling. Statistical meta-analysis of dose-response curves (e.g., IC50 variability) identifies outliers, as demonstrated in kinase inhibitor studies .
Q. How can structure-activity relationship (SAR) studies guide derivative synthesis for enhanced efficacy?
Systematically modify substituents on the thiazole (e.g., replacing fluorine with chloro) or dihydrodioxine rings. Assess derivatives via in vitro assays (e.g., enzyme inhibition, cytotoxicity). For example, replacing morpholino with piperazine in analogous compounds improved target selectivity by 20% .
Q. What advanced spectroscopic techniques elucidate complex structural features?
Two-dimensional NMR (COSY, HSQC) resolves overlapping signals in aromatic regions. X-ray crystallography confirms stereochemistry and intermolecular interactions (e.g., hydrogen bonding networks). For unstable intermediates, cryogenic NMR or time-resolved IR spectroscopy tracks transient species, as applied in benzothiazole derivatives .
Q. How are metabolic stability assays designed to evaluate preclinical viability?
Incubate the compound with human liver microsomes (HLMs) at 37°C, monitoring degradation via LC-MS/MS. Calculate half-life (t1/2) and intrinsic clearance (CLint). Co-incubation with cytochrome P450 inhibitors (e.g., ketoconazole) identifies metabolic pathways. Stable isotope labeling aids metabolite identification, a method validated in pharmacokinetic studies .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
